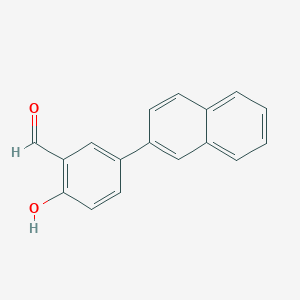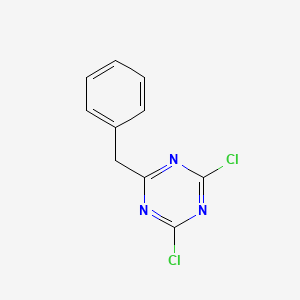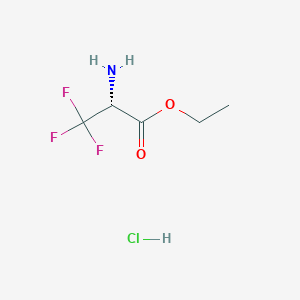amine CAS No. 1240590-80-0](/img/structure/B6344059.png)
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is an organic compound characterized by the presence of a methoxyphenyl group attached to a prop-2-en-1-yl chain, which is further linked to a propylamine group
Mechanism of Action
Target of Action
The primary target of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine interacts with STAT3, inhibiting its activation . This inhibition disrupts the downstream signaling of STAT3, leading to a reduction in the production of pro-inflammatory mediators .
Biochemical Pathways
The compound affects the STAT3 signaling pathway . By inhibiting the activation of STAT3, it disrupts the pathway and reduces the production of pro-inflammatory mediators. This leads to a decrease in inflammation and potentially the symptoms of diseases like rheumatoid arthritis .
Pharmacokinetics
The compound’s molecular weight of205.3 g/mol suggests that it may have good bioavailability
Result of Action
The inhibition of STAT3 activation by (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine leads to a reduction in the production of pro-inflammatory mediators . This can result in decreased inflammation and potentially alleviate symptoms of diseases like rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and propylamine.
Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with prop-2-en-1-ylamine in the presence of a base such as sodium hydroxide to form the intermediate [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl]amine.
Alkylation: The intermediate is then alkylated with propyl bromide under basic conditions to yield the final product, (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, yielding a saturated amine.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Boron tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties.
2-Hydroxy-2-methylpropiophenone: Used as a photoinitiator in polymer chemistry.
Uniqueness
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methoxyphenyl group with a prop-2-en-1-yl chain and a propylamine group makes it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-propylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-10-14-11-6-8-12-7-4-5-9-13(12)15-2/h4-9,14H,3,10-11H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDUUIYFBYZCQM-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC=CC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC/C=C/C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B6343984.png)
amine hydrochloride](/img/structure/B6343990.png)
![(Propan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6343998.png)
![2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344013.png)
amine hydrochloride](/img/structure/B6344021.png)
![1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B6344038.png)
amine hydrochloride](/img/structure/B6344051.png)
![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344057.png)
amine hydrochloride](/img/structure/B6344071.png)
amine hydrochloride](/img/structure/B6344076.png)


